molecular formula C5H9ClIN3 B2756573 2-(4-Iodoimidazol-1-yl)ethanamine;hydrochloride CAS No. 2470437-85-3

2-(4-Iodoimidazol-1-yl)ethanamine;hydrochloride

Cat. No. B2756573
CAS RN: 2470437-85-3
M. Wt: 273.5
InChI Key: VWAWIAKQIFQUSV-UHFFFAOYSA-N
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Description

“2-(4-Iodoimidazol-1-yl)ethanamine;hydrochloride” is a compound that features an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of “2-(4-Iodoimidazol-1-yl)ethanamine;hydrochloride” is 147.61 .

Scientific Research Applications

DNA Binding and Nuclease Activity

Cu(II) complexes of tridentate ligands, including N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, have demonstrated significant DNA binding propensity and nuclease activity. These complexes show minor structural changes in calf thymus DNA, indicating groove and/or surface binding. Their in vitro cytotoxicity assays reveal low toxicity for different cancer cell lines, suggesting potential therapeutic applications in targeting DNA or cancer treatment without severe side effects Kumar et al., 2012.

Luminescence and Antimicrobial Studies

Lanthanide complexes with ligands derived from benzimidazole, including structures similar to 2-(4-Iodoimidazol-1-yl)ethanamine hydrochloride, have been studied for their spectroscopic properties, including luminescence. These complexes exhibit interesting electronic spectral data and have shown antimicrobial activities against gram-positive and gram-negative bacteria and fungi, highlighting their potential in medical diagnostics and treatment Siddiqi et al., 2013.

Synthesis and Reactions of Enehydroxylamino Ketones

Research into the synthesis and reactions of enehydroxylamino ketones, including compounds structurally related to 2-(4-Iodoimidazol-1-yl)ethanamine hydrochloride, reveals their potential as paramagnetic ligands due to the formation of persistent vinyl nitroxides. This suggests applications in materials science and chemistry, where such properties could be harnessed for magnetic resonance imaging (MRI) or as novel materials with unique electronic properties Reznikov et al., 2004.

Antimicrobial Agents

Benzimidazole derivatives, including those structurally related to 2-(4-Iodoimidazol-1-yl)ethanamine hydrochloride, have been synthesized and evaluated for their antimicrobial potential. Some compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, indicating their promise as broad-spectrum antimicrobial agents Alasmary et al., 2015.

Catalysis in Organic Reactions

The synthesis of an ionic liquid-coordinated palladium complex demonstrates the utility of imidazole-based ligands in catalysis. Such complexes can effectively catalyze Heck reactions, indicating the relevance of 2-(4-Iodoimidazol-1-yl)ethanamine hydrochloride-related compounds in facilitating organic synthesis and potentially in the development of new synthetic methodologies Xiao et al., 2004.

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: Rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(4-iodoimidazol-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3.ClH/c6-5-3-9(2-1-7)4-8-5;/h3-4H,1-2,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAWIAKQIFQUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CCN)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodoimidazol-1-yl)ethanamine;hydrochloride

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